Xopenex HFA is the brand name for an inhalable formulation of levalbuterol tartrate. Levalbuterol tartrate is the single (R)-enantiomer of racemic albuterol sulfate []. Chemically, it is known as (R)-4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol (R)-tartrate []. Xopenex HFA is classified as a short-acting beta2-adrenergic agonist (SABA) [].
In scientific research, Xopenex HFA serves as a valuable tool for studying bronchodilation, particularly in the context of asthma and other respiratory conditions [].
Levalbuterol, the active ingredient in Xopenex HFA, acts as a beta2-adrenergic receptor agonist. It selectively stimulates beta2-adrenergic receptors, which are predominantly found in the smooth muscles of the airways []. This stimulation leads to the activation of adenylate cyclase, an enzyme that increases the intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels promote smooth muscle relaxation, resulting in bronchodilation and improved airflow in the lungs [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: